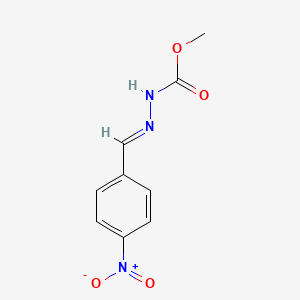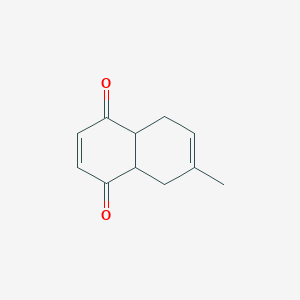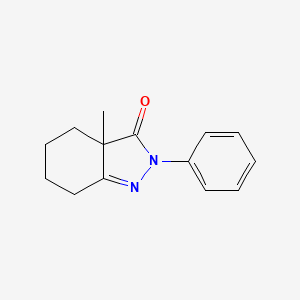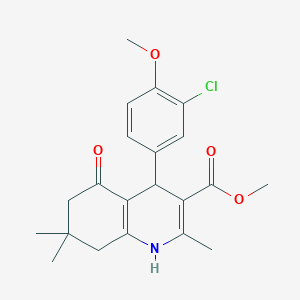![molecular formula C9H12N2O2S2 B12000640 1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene CAS No. 46376-50-5](/img/structure/B12000640.png)
1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene is a complex organic compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.336 g/mol . This compound is notable for its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group linked to a methylamino carbothioyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with a methyl group.
Carbothioylation: The carbothioyl group is introduced via reactions involving thiourea derivatives.
Methylamino Addition: The final step involves the addition of the methylamino group, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Pathways involved include those related to signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-({[(ethylamino)carbothioyl]amino}sulfonyl)benzene
- 1-Methyl-4-({[(propylamino)carbothioyl]amino}sulfonyl)benzene
Uniqueness
1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene is unique due to its specific substitution pattern and the presence of both sulfonyl and carbothioyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
46376-50-5 |
|---|---|
Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)sulfonylthiourea |
InChI |
InChI=1S/C9H12N2O2S2/c1-7-3-5-8(6-4-7)15(12,13)11-9(14)10-2/h3-6H,1-2H3,(H2,10,11,14) |
InChI Key |
VCYAHALJFVKKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)



![1-(4-Ethoxyanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000583.png)






![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)

